

Bis(tributylstannyl)acetylene: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: *Bis(tributylstannyl)acetylene*

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Abstract

Bis(tributylstannyl)acetylene (BTBSA) is a versatile and highly valuable organotin reagent in modern organic synthesis. Its unique structure, featuring two tributylstannyl groups flanking an acetylene unit, allows it to serve as a practical and efficient building block for the introduction of an ethyne or disubstituted acetylene moiety into complex molecules. This guide provides an in-depth overview of BTBSA, including its physicochemical properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other synthetically useful intermediates. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Physicochemical and Safety Data

Bis(tributylstannyl)acetylene is a dense, combustible liquid that is air and moisture stable, making it a convenient reagent to handle with standard laboratory techniques. However, like all organotin compounds, it is toxic and requires careful handling.

Table 1: Physicochemical Properties of **Bis(tributylstannyl)acetylene**

Property	Value	Reference(s)
CAS Number	994-71-8	[1][2]
Molecular Formula	C ₂₆ H ₅₄ Sn ₂	[1]
Molecular Weight	604.13 g/mol	[2]
Physical Form	Liquid	[2]
Density	1.147 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.493	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2]
Linear Formula	[CH ₃ (CH ₂) ₃] ₃ SnC≡CSn[(CH ₂) ₃ CH ₃] ₃	[2]

Table 2: Safety and Hazard Information

Hazard Statement	GHS Classification	Precautionary Statement Examples
H301: Toxic if swallowed	Acute Toxicity, Oral (Category 3)	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
H312: Harmful in contact with skin	Acute Toxicity, Dermal (Category 4)	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H360FD: May damage fertility. May damage the unborn child.	Reproductive Toxicity (Category 1B)	P202: Do not handle until all safety precautions have been read and understood.
H372: Causes damage to organs through prolonged or repeated exposure	Specific Target Organ Toxicity, Repeated Exposure (Category 1)	P260: Do not breathe dust/ fume/ gas/ mist/ vapours/ spray.
H410: Very toxic to aquatic life with long lasting effects	Hazardous to the Aquatic Environment, Chronic (Category 1)	P273: Avoid release to the environment.

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.

Synthesis of Bis(tributylstannyl)acetylene

The synthesis of **bis(tributylstannyl)acetylene** is reliably achieved through the reaction of a lithium acetylide source with two or more equivalents of tributyltin chloride. The following protocol is adapted from established procedures for the synthesis of related organostannanes.

[3]

Experimental Protocol: Synthesis of Bis(tributylstannyl)acetylene

Materials:

- Lithium acetylide-ethylenediamine complex
- Tributyltin chloride, distilled
- Tetrahydrofuran (THF), anhydrous
- Hexane
- Water, deionized
- Anhydrous magnesium sulfate
- Nitrogen or Argon gas supply

Equipment:

- Oven-dried, three-necked round-bottom flask
- Mechanical stirrer
- Addition funnel
- Cannula
- Standard glassware for workup and distillation

Procedure:

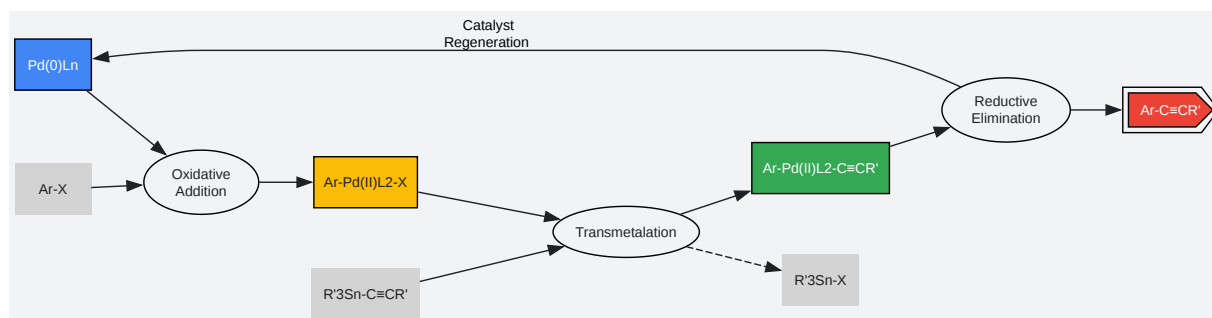
- To an oven-dried 2-L three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet, charge lithium acetylide-ethylenediamine complex (0.55 mol).
- Evacuate the flask and backfill with dry nitrogen.
- Add 800 mL of anhydrous THF to the flask via cannula.
- Cool the resulting slurry to 0 °C using an ice-water bath.

- Slowly add distilled tributyltin chloride (1.0 mol) dropwise via the addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.
- Cool the flask in an ice-water bath and carefully quench the reaction by slowly adding 50 mL of water.
- Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
- Extract the residue with hexane (3 x 150 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and evaporate the solvent at reduced pressure to yield the crude product as a colorless oil.
- The product, **bis(tributylstannyl)acetylene**, can be purified by vacuum distillation. It is typically the higher-boiling fraction remaining after the removal of any monosubstituted tributylethynylstane.[3]

Applications in Organic Synthesis

Stille Cross-Coupling for the Synthesis of Symmetrical Diarylalkynes

A primary application of BTBSA is in the palladium-catalyzed Stille cross-coupling reaction to generate symmetrical diarylalkynes. This reaction provides a robust and convenient alternative to methods that use gaseous acetylene.[4] The reaction proceeds by coupling BTBSA with two equivalents of an aryl halide, typically an aryl iodide for higher reactivity.



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Caption: General catalytic cycle for the Stille cross-coupling reaction.

Table 3: Examples of Symmetrical Diarylalkyne Synthesis via Double Stille Coupling

Aryl Iodide (Ar-I)	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Iodobenzene	Pd(PPh ₃) ₄ (5)	Toluene	110	16	~85
4-Iodoanisole	Pd(PPh ₃) ₄ (5)	Dioxane	100	18	~90
1-Iodo-4-nitrobenzene	Pd(PPh ₃) ₄ (5)	DMF	80	12	~78
2-Iodothiophene	Pd(PPh ₃) ₄ (5)	Toluene	110	24	~82
1-Iodo-4-(trifluoromethyl)benzene	Pd ₂ (dba) ₃ (2.5) / P(o-tol) ₃ (10)	Toluene	110	16	~75

(Yields are approximate and based on typical outcomes for these types of reactions; specific literature should be consulted for precise values.)

Experimental Protocol: Synthesis of 1,2-bis(4-methoxyphenyl)acetylene

Materials:

- **Bis(tributylstannyl)acetylene** (BTBSA) (1.0 mmol)
- 4-Iodoanisole (2.1 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
- Anhydrous toluene
- Nitrogen or Argon gas supply

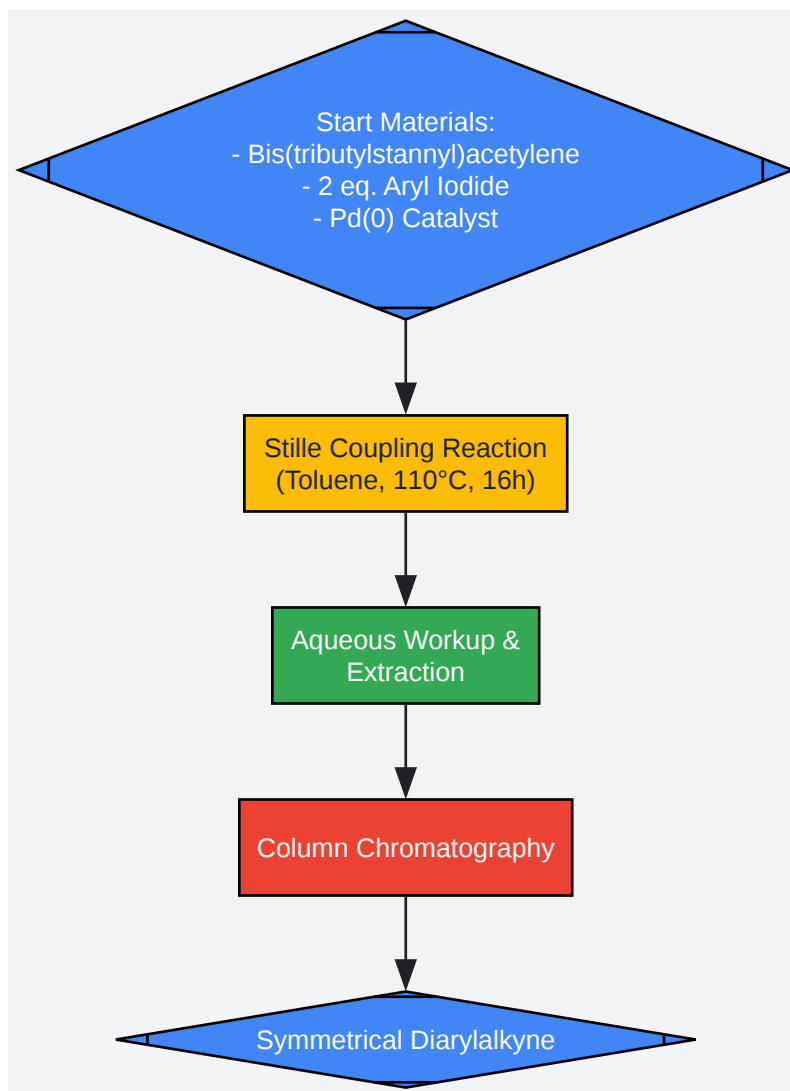
Equipment:

- Schlenk flask or sealed tube
- Magnetic stirrer and hot plate
- Standard glassware for workup and purification (e.g., column chromatography)

Procedure:

- To a dry Schlenk flask, add **bis(tributylstannyl)acetylene** (1.0 mmol), 4-iodoanisole (2.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
- Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
- Add 10 mL of anhydrous toluene via syringe.
- Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- The solvent can be removed under reduced pressure. The crude product is often purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diarylalkyne product from the tributyltin iodide byproduct and any remaining starting materials.



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Caption: Workflow for symmetrical diarylalkyne synthesis using BTBSA.

BTBSA as a Precursor to Monolithiated Acetylene

BTBSA can undergo selective transmetalation with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperatures. This process generates a monolithiated tributylstannylacetylene species in situ. This intermediate is a powerful nucleophile that can be

trapped with various electrophiles to produce unsymmetrical, functionalized acetylenes, thereby avoiding the direct use of hazardous acetylene gas.

Experimental Protocol: Monolithiation and Subsequent Electrophilic Quench

Materials:

- **Bis(tributylstannyl)acetylene** (BTBSA) (1.0 mmol)
- n-Butyllithium (n-BuLi) (1.0 mmol, e.g., 2.5 M solution in hexanes)
- Electrophile (e.g., benzaldehyde, 1.1 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Nitrogen or Argon gas supply

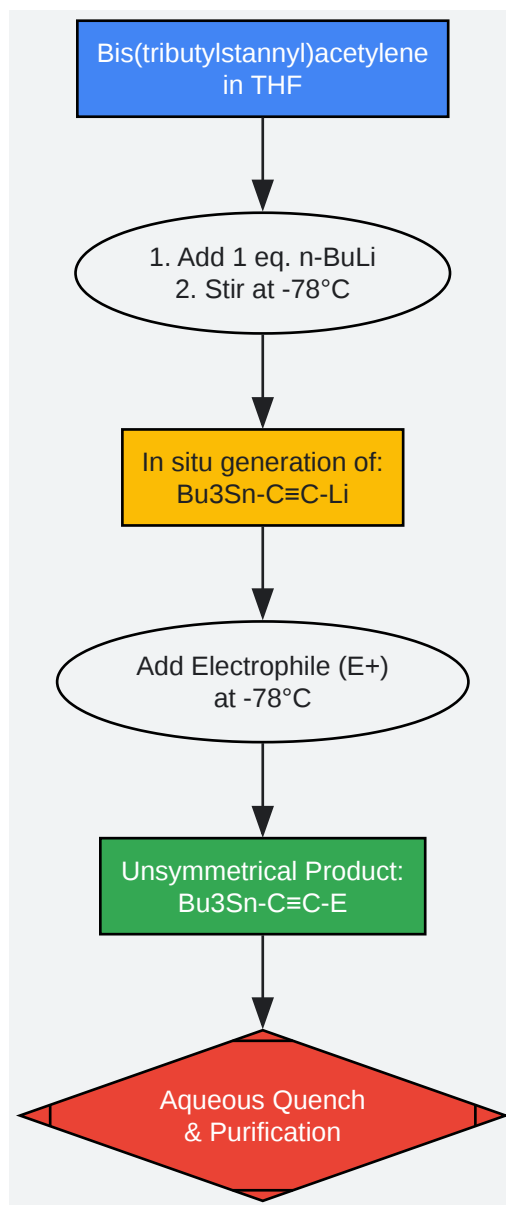
Equipment:

- Oven-dried, three-necked round-bottom flask
- Low-temperature bath (e.g., dry ice/acetone)
- Syringes
- Standard glassware for workup and purification

Procedure:

- To a dry three-necked flask under a nitrogen atmosphere, add BTBSA (1.0 mmol) and 10 mL of anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium (1.0 mmol) dropwise via syringe over 5 minutes. Stir the solution at -78 °C for 1 hour.
- Add the chosen electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise to the reaction mixture.
- Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding 10 mL of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting functionalized tributylstannylacetylene by flash column chromatography.



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Caption: Logical workflow for the transmetalation of BTBSA.

Conclusion

Bis(tributylstannyl)acetylene is an exceptionally useful C₂ building block for synthetic organic chemists. Its stability and predictable reactivity make it a superior choice for introducing the acetylene unit compared to the direct use of acetylene gas. The double Stille coupling reaction enables straightforward access to symmetrical diarylalkynes, while selective transmetalation opens pathways to a vast array of unsymmetrically substituted acetylenes. The protocols and

data provided herein serve as a technical guide for professionals leveraging this powerful reagent in the synthesis of fine chemicals, advanced materials, and pharmacologically active compounds. Due to the toxicity of organotin compounds, all manipulations should be performed with appropriate engineering controls and personal protective equipment.

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